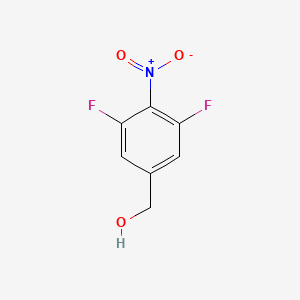

(3,5-Difluoro-4-nitrophenyl)methanol

Description

Properties

IUPAC Name |

(3,5-difluoro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMXVSGWUYOLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717229 | |

| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-89-3 | |

| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to (3,5-Difluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] Within this context, (3,5-Difluoro-4-nitrophenyl)methanol (CAS No. 1123172-89-3) emerges as a chemical intermediate of significant interest. Its trifunctional nature, featuring a reactive hydroxymethyl group, a reducible nitro group, and a difluorinated phenyl ring, offers a versatile platform for the synthesis of a diverse range of complex molecules. This guide provides an in-depth technical overview of its synthesis, key chemical transformations, and potential applications in drug development, grounded in established chemical principles.

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of (3,5-Difluoro-4-nitrophenyl)methanol is fundamental to its application in synthesis and drug design. The table below summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 1123172-89-3 | N/A |

| Molecular Formula | C₇H₅F₂NO₃ | N/A |

| Molecular Weight | 189.12 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from structure |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of (3,5-Difluoro-4-nitrophenyl)methanol.

Part 1: Synthesis of 3,5-Difluorobenzyl Alcohol

The synthesis of the key precursor, 3,5-difluorobenzyl alcohol, can be achieved from 2,4-dichloronitrobenzene through a five-step process as outlined in the patent literature.[5]

Experimental Protocol:

-

Fluorination: 2,4-Dichloronitrobenzene is treated with a fluorinating agent, such as potassium fluoride, in the presence of a phase transfer catalyst to yield 2,4-difluoronitrobenzene.[5]

-

Reduction of Nitro Group: The resulting 2,4-difluoronitrobenzene is reduced to 2,4-difluoroaniline via catalytic hydrogenation.[5]

-

Bromination and Diazotization: 2,4-Difluoroaniline undergoes bromination followed by diazotization and subsequent decomposition of the diazonium salt to afford 1-bromo-3,5-difluorobenzene.[5]

-

Formylation: The aryl bromide is then formylated to produce 3,5-difluorobenzaldehyde.[5]

-

Reduction of Aldehyde: Finally, reduction of the aldehyde with a suitable reducing agent, such as sodium borohydride, yields 3,5-difluorobenzyl alcohol.[5]

Part 2: Nitration of 3,5-Difluorobenzyl Alcohol

The final step is the regioselective nitration of 3,5-difluorobenzyl alcohol. The two fluorine atoms are ortho, para-directing, but deactivating, while the hydroxymethyl group is a weak ortho, para-director. The directing effects of the fluorine atoms are expected to dominate, leading to nitration at the C2, C4, or C6 positions. Steric hindrance from the hydroxymethyl group at the C2 and C6 positions would favor nitration at the C4 position.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Precursor: Slowly add 3,5-difluorobenzyl alcohol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of the benzyl alcohol in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Key Chemical Transformations and Applications

The strategic placement of the three functional groups in (3,5-Difluoro-4-nitrophenyl)methanol makes it a valuable precursor for a variety of chemical transformations relevant to drug discovery.

Caption: Key synthetic transformations of (3,5-Difluoro-4-nitrophenyl)methanol.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The resulting (4-Amino-3,5-difluorophenyl)methanol is a valuable intermediate for the synthesis of heterocycles, amides, and for derivatization via reactions like the Sandmeyer reaction.

Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst Slurry: To a solution of (3,5-Difluoro-4-nitrophenyl)methanol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (5-10 wt. %).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (4-Amino-3,5-difluorophenyl)methanol, which can be further purified by recrystallization or column chromatography.

Oxidation of the Hydroxymethyl Group to an Aldehyde

Oxidation of the primary alcohol to an aldehyde provides another key intermediate, 3,5-Difluoro-4-nitrobenzaldehyde. This aldehyde can participate in a wide range of reactions, including Wittig reactions, aldol condensations, and reductive aminations, to build molecular complexity.

Experimental Protocol (PCC Oxidation):

-

PCC Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in dichloromethane.

-

Oxidation: Add a solution of (3,5-Difluoro-4-nitrophenyl)methanol in dichloromethane dropwise to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the resulting crude aldehyde by column chromatography.

Derivatization for Suzuki-Miyaura Cross-Coupling

The amine functionality of (4-Amino-3,5-difluorophenyl)methanol can be converted to a halide (e.g., bromide or iodide) via the Sandmeyer reaction.[6][7][8][9] The resulting halo-substituted benzyl alcohol can then be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids, enabling the synthesis of diverse biaryl structures.

Experimental Protocol (Two-Step Sequence):

a) Sandmeyer Reaction (Conversion of Amine to Bromide):

-

Diazotization: Dissolve (4-Amino-3,5-difluorophenyl)methanol in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Displacement: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the cuprous bromide solution.

-

Reaction: Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

-

Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude (4-Bromo-3,5-difluorophenyl)methanol by column chromatography.

b) Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine (4-Bromo-3,5-difluorophenyl)methanol, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Coupling Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the desired biaryl product by column chromatography.

Significance in Drug Discovery

The (3,5-Difluoro-4-nitrophenyl)methanol scaffold is particularly valuable in drug discovery for several reasons:

-

Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other functionalities, potentially improving pharmacokinetic properties without compromising biological activity.[10][11][12][13][14]

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[3][4]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine and nitro groups can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Versatile Synthetic Handle: The three distinct functional groups allow for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3,5-Difluoro-4-nitrophenyl)methanol and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

(3,5-Difluoro-4-nitrophenyl)methanol represents a strategically important and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds. The synthetic pathways and key transformations detailed in this guide provide a solid foundation for researchers to harness the full potential of this valuable intermediate in their quest for novel therapeutics.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.

-

3,5-Difluorobenzaldehyde synthesis. ChemicalBook.

- The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not provided]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

-

Catalytic nitration. Google Patents.

-

troubleshooting guide for the nitration of 3,5-Difluorotoluene. Benchchem.

-

Process for preparing 1,3-difluorobenzene. Google Patents.

-

Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. ResearchGate.

-

Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [URL: Not provided]

-

Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

-

p-NITROBENZALDEHYDE. Organic Syntheses.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [URL: Not provided]

-

Fluorine in Medicinal Chemistry. ResearchGate.

-

Bioisosteric Replacements. Cambridge MedChem Consulting.

-

1,3-Difluorobenzene. ResearchGate.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

Direct nitration of five membered heterocycles. ResearchGate.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.

-

Chapter - Fluorine in Drug Discovery. Bentham Science.

-

PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office.

- Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry.

-

Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [URL: Not provided]

-

Process for preparing 3,5-difluoroaniline. Google Patents.

-

14.4: Diazotization of Amines. Chemistry LibreTexts.

-

Direct nitration of five membered heterocycles. Semantic Scholar.

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

Technical Monograph: (3,5-Difluoro-4-nitrophenyl)methanol

Physicochemical Profile, Synthetic Methodology, and Analytical Characterization

Executive Summary

(3,5-Difluoro-4-nitrophenyl)methanol (CAS: 1123172-89-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules.[1] Characterized by a highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the nitro group and two flanking fluorine atoms, this compound serves as a critical "warhead" precursor or linker in medicinal chemistry. Its unique electronic signature makes it valuable for modulating metabolic stability and lipophilicity in drug candidates.

This technical guide provides a comprehensive analysis of its molecular weight, synthesis, and characterization, designed for researchers requiring high-fidelity data for stoichiometric calculations and process development.

Physicochemical Identity & Molecular Weight Analysis[1][2][3]

Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) and quantitative formulation.[1]

Core Metrics Table[1]

| Property | Value | Notes |

| IUPAC Name | (3,5-Difluoro-4-nitrophenyl)methanol | |

| Common Name | 3,5-Difluoro-4-nitrobenzyl alcohol | |

| CAS Registry Number | 1123172-89-3 | |

| Molecular Formula | C₇H₅F₂NO₃ | |

| Average Molecular Weight | 189.12 g/mol | Used for molarity calculations.[1][2][3][4][5][6] |

| Monoisotopic Mass | 189.0238 Da | Used for Mass Spectrometry (M+). |

| Physical State | Crystalline Solid | Pale yellow to off-white.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water. |

| Predicted pKa | ~13.5 (Alcoholic -OH) | Acidic due to electron-withdrawing ring.[1] |

Mass Spectrometry Breakdown

For bioanalytical assays (LC-MS/MS), the monoisotopic mass is the reference standard. The presence of two Fluorine atoms (

-

[M+H]⁺: 190.0316 Da[1]

-

[M+Na]⁺: 212.0136 Da[1]

-

[M-H]⁻: 188.0165 Da (Preferred ionization mode due to acidity).

Synthetic Methodology

Direct nitration of 3,5-difluorobenzyl alcohol is often non-selective and hazardous. The preferred synthetic route ensures regiochemical purity by reducing the corresponding benzoic acid precursor.

Recommended Route: Chemoselective Reduction

Precursor: 3,5-Difluoro-4-nitrobenzoic acid (CAS: 1131580-60-3).[1][7] Reagents: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) or Isobutyl Chloroformate / NaBH₄.

Protocol (Borane Reduction Method):

-

Activation: Dissolve 3,5-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[8]

-

Reduction: Dropwise add BH₃·THF (1.0 M solution, 1.5 eq). The borane preferentially reduces the carboxylic acid over the nitro group at controlled temperatures.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC.

-

Quench: Cool to 0°C and carefully quench with Methanol (excess) to destroy unreacted borane.

-

Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

Critical Control Point: Avoid using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C), as these will reduce the nitro group to an amine (aniline), destroying the target structure.

Synthesis Workflow Diagram

Figure 1: Chemoselective reduction pathway preserving the nitro moiety.[1]

Analytical Characterization & Quality Control

To validate the identity and purity of (3,5-Difluoro-4-nitrophenyl)methanol, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum.

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR:

-

Single singlet or triplet signal (depending on decoupling) around -110 to -120 ppm , confirming the equivalent fluorine environments.[1]

-

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm.

-

Retention Time: Expected to elute earlier than non-fluorinated analogs due to polarity, but later than the acid precursor.

QC Decision Logic

Figure 2: Quality Control decision tree for intermediate validation.

Handling and Safety

As a nitro-aromatic compound, standard safety protocols for "Energetic Precursors" should be observed, although the alcohol functionality mitigates some volatility.

-

Hazards:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent potential nitro-benzyl photochemistry (homolysis).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55271003, (3,5-Difluoro-4-nitrophenyl)methanol. Retrieved January 31, 2026, from [Link]

Sources

- 1. 503315-74-0|(3-Fluoro-4-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. (3,5-Difluoro-4-nitrophenyl)methanol | C7H5F2NO3 | CID 55271003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 4-Nitrobenzyl alcohol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: A Key Intermediate in Modern Drug Discovery

An In-Depth Technical Guide to (3,5-Difluoro-4-nitrophenyl)methanol

(3,5-Difluoro-4-nitrophenyl)methanol is a fluorinated aromatic compound of significant interest to researchers and scientists in the field of drug development. Its unique structural features, including a nitro group and two fluorine atoms, make it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides an in-depth technical overview of (3,5-Difluoro-4-nitrophenyl)methanol, covering its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

(3,5-Difluoro-4-nitrophenyl)methanol, also known as 3,5-Difluoro-4-nitrobenzyl alcohol, is identified by the CAS Number 1123172-89-3.[1] Its molecular formula is C₇H₅F₂NO₃, corresponding to a molecular weight of 189.12 g/mol .[1]

Table 1: Physicochemical Properties of (3,5-Difluoro-4-nitrophenyl)methanol

| Property | Value | Source |

| IUPAC Name | (3,5-Difluoro-4-nitrophenyl)methanol | ChemScene |

| CAS Number | 1123172-89-3 | ChemScene[1] |

| Molecular Formula | C₇H₅F₂NO₃ | ChemScene[1] |

| Molecular Weight | 189.12 g/mol | ChemScene[1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | - |

| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | - |

Proposed Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol

A plausible and efficient method for the synthesis of (3,5-Difluoro-4-nitrophenyl)methanol is the reduction of the corresponding aldehyde, 3,5-difluoro-4-nitrobenzaldehyde. This transformation can be reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme

Caption: Proposed synthesis of (3,5-Difluoro-4-nitrophenyl)methanol.

Experimental Protocol

Materials:

-

3,5-Difluoro-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water while keeping the flask in the ice bath.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,5-Difluoro-4-nitrophenyl)methanol.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified (3,5-Difluoro-4-nitrophenyl)methanol as a solid.

Characterization of (3,5-Difluoro-4-nitrophenyl)methanol)

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the chemical structure and known spectroscopic trends for similar compounds.

Table 2: Predicted Spectroscopic Data for (3,5-Difluoro-4-nitrophenyl)methanol

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂), 2.50 (br s, 1H, OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160-165 (d, J = 250-260 Hz, C-F), 140-145 (t, J = 10-15 Hz, C-NO₂), 135-140 (C-CH₂OH), 110-115 (d, J = 20-25 Hz, C-H), 60-65 (CH₂OH) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1530 & 1350 (asymmetric and symmetric NO₂ stretch), 1600-1450 (Ar C=C stretch), 1200-1000 (C-F stretch) |

| Mass Spec. (EI) | m/z 189 (M⁺), 172 (M-OH)⁺, 159 (M-CH₂O)⁺, 143 (M-NO₂)⁺ |

Safety and Handling

Nitrated organic compounds should be handled with caution due to their potential for thermal instability and toxicity.[2][3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Organic Synthesis

(3,5-Difluoro-4-nitrophenyl)methanol is a valuable intermediate for the synthesis of a variety of target molecules in drug discovery. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a wide range of coupling reactions to build more complex structures. The difluoro substitution pattern is particularly useful for modulating the electronic properties and metabolic stability of a molecule.

One notable application of a related compound, 3,5-difluoro-4-nitrobenzonitrile, is as a precursor for PRDM9 inhibitors, showcasing the utility of this substitution pattern in developing targeted therapeutics.[5] The benzyl alcohol moiety of (3,5-Difluoro-4-nitrophenyl)methanol can be further modified, for example, by conversion to a leaving group for nucleophilic substitution reactions or by oxidation to an aldehyde for subsequent transformations.

Conclusion

(3,5-Difluoro-4-nitrophenyl)methanol is a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted characterization data, and safety considerations. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of versatile building blocks like (3,5-Difluoro-4-nitrophenyl)methanol will undoubtedly increase.

References

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

-

ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

Sources

Methodological & Application

The Strategic Utility of (3,5-Difluoro-4-nitrophenyl)methanol in Complex Molecule Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(3,5-Difluoro-4-nitrophenyl)methanol , a versatile fluorinated building block, has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern—two fluorine atoms meta to a hydroxymethyl group and ortho to a nitro group—imparts distinct reactivity and physicochemical properties that are strategically exploited in the construction of high-value compounds, including potent kinase inhibitors. This guide provides an in-depth exploration of the applications of (3,5-Difluoro-4-nitrophenyl)methanol, complete with detailed protocols and the underlying scientific rationale for its use.

Introduction: The Advantage of Fluorination and Ortho-Nitro Substitution

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The 3,5-difluoro substitution pattern in the title compound serves to modulate the electronic properties of the aromatic ring and can influence the conformation of the final molecule.

Simultaneously, the ortho-nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized, or it can participate in various cyclization reactions. The presence of both the hydroxymethyl and nitro groups allows for a sequence of selective transformations, making (3,5-Difluoro-4-nitrophenyl)methanol a valuable starting material for multi-step syntheses.

Core Application: Synthesis of Kinase Inhibitors

A prominent application of the 3,5-difluorobenzyl moiety derived from (3,5-Difluoro-4-nitrophenyl)methanol is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The 3,5-difluorobenzyl group can often be found as a key structural motif in potent and selective kinase inhibitors, where it can form crucial interactions within the enzyme's binding pocket.

One such example is the synthesis of the potent ALK/ROS1 dual inhibitor, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide .[2][3][4][5][6] The 5-(3,5-difluorobenzyl)-1H-indazole core of this molecule is a key pharmacophore for its activity.[4] The synthesis of this core can be strategically initiated from (3,5-Difluoro-4-nitrophenyl)methanol.

Synthetic Workflow: From (3,5-Difluoro-4-nitrophenyl)methanol to a Key Indazole Intermediate

The following sections outline a plausible and chemically sound synthetic route to a key intermediate, 5-(3,5-difluorobenzyl)-1H-indazole , starting from (3,5-Difluoro-4-nitrophenyl)methanol. This workflow highlights two fundamental transformations: Williamson ether synthesis and reductive cyclization.

Caption: Synthetic workflow from (3,5-Difluoro-4-nitrophenyl)methanol to a key indazole intermediate.

Detailed Protocols

Part 1: Synthesis of 3,5-Difluoro-4-nitrobenzyl Bromide

Rationale: The hydroxyl group of (3,5-Difluoro-4-nitrophenyl)methanol is not a good leaving group for nucleophilic substitution. Therefore, it must first be converted to a more reactive species, such as a benzyl bromide. This is a standard transformation that activates the benzylic position for subsequent reactions.

Protocol:

-

Reaction Setup: To a solution of (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,5-Difluoro-4-nitrobenzyl bromide.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| (3,5-Difluoro-4-nitrophenyl)methanol | 1.0 | 189.12 |

| Phosphorus Tribromide (PBr₃) | 0.5 | 270.69 |

Expected yield: 80-90%

Part 2: Williamson Ether Synthesis for N-Alkylation

Rationale: The Williamson ether synthesis is a versatile and reliable method for forming carbon-oxygen and, in this case, carbon-nitrogen bonds via an SN2 mechanism.[7][8] The synthesized 3,5-Difluoro-4-nitrobenzyl bromide serves as the electrophile, while a suitable nucleophile, such as a substituted aniline, is used to introduce the nitrogen atom required for the indazole ring.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (e.g., 4-fluoro-2-methylaniline, 1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes at room temperature.

-

Addition of Electrophile: Add a solution of 3,5-Difluoro-4-nitrobenzyl bromide (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-fluoro-2-methylaniline | 1.0 | 125.14 |

| 3,5-Difluoro-4-nitrobenzyl bromide | 1.1 | 252.02 |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 |

Expected yield: 70-85%

Part 3: Reductive Cyclization to Form the Indazole Ring

Rationale: The nitro group in the ortho position to the newly formed secondary amine can be reduced to an amino group, which can then undergo an intramolecular cyclization to form the indazole ring system. Tin(II) chloride is a common and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.

Protocol:

-

Reaction Setup: Dissolve the N-alkylated aniline derivative from Part 2 (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Filter the mixture through celite to remove tin salts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-(3,5-difluorobenzyl)-1H-indazole.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| N-(3,5-Difluoro-4-nitrobenzyl)-4-fluoro-2-methylaniline | 1.0 | 296.25 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.63 |

Expected yield: 60-75%

Conclusion

(3,5-Difluoro-4-nitrophenyl)methanol is a strategically designed building block that offers a reliable entry point for the synthesis of complex, biologically active molecules. The protocols outlined above demonstrate a logical and efficient pathway to a key indazole intermediate used in the synthesis of a potent kinase inhibitor. The versatility of the functional groups present in (3,5-Difluoro-4-nitrophenyl)methanol allows for a range of chemical transformations, making it an invaluable tool for researchers and professionals in the field of drug discovery and development.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.

-

The Williamson Ether Synthesis. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. Available at: [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. Available at: [Link]

- EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.

-

Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] - Technical Disclosure Commons. Available at: [Link]

-

CHEM 2212L Experiment 5 - Williamson Ether Synthesis - YouTube. Available at: [Link]

-

Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

-

Williamson Ether Synthesis Guide | PDF | Organic Chemistry - Scribd. Available at: [Link]

-

Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl) - Technical Disclosure Commons. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions - ChemRxiv. Available at: [Link]

- EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Process for the preparation of crystalline Form R of N-[5-(3,5-difluor" [tdcommons.org]

- 6. EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

The Strategic Utility of (3,5-Difluoro-4-nitrophenyl)methanol in Modern Pharmaceutical Development

Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have led to a significant number of fluorinated compounds among newly approved pharmaceuticals.[1][2] Among the diverse array of fluorinated building blocks, (3,5-Difluoro-4-nitrophenyl)methanol emerges as a particularly versatile intermediate. Its trifunctional nature, featuring a reactive benzylic alcohol, an activated aromatic ring, and a synthetically malleable nitro group, provides a powerful platform for the construction of complex molecular architectures targeting a range of therapeutic areas.

This comprehensive guide provides an in-depth exploration of (3,5-Difluoro-4-nitrophenyl)methanol as a key building block for pharmaceutical research and development. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and present detailed protocols for its application, underscoring its potential in the generation of novel drug candidates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 1123172-89-3 | |

| Molecular Formula | C₇H₅F₂NO₃ | |

| Molecular Weight | 189.12 g/mol | |

| Appearance | Solid or Semi-solid | |

| Purity | ≥98% | |

| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed and protected from light. |

Safety Information:

(3,5-Difluoro-4-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]

Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol: An Inferred Pathway

Figure 1: Inferred synthetic pathway to (3,5-Difluoro-4-nitrophenyl)methanol.

Step 1: Fluorination of 2,4-Dichloronitrobenzene. The initial step involves a nucleophilic aromatic substitution (Halex reaction) to replace the chlorine atoms with fluorine. This is a common industrial method for producing fluorinated aromatics.

Step 2: Nitration of 2,4-Difluoronitrobenzene. The subsequent nitration is directed by the existing substituents. The nitro group is expected to add to the position ortho to the activating fluorine and meta to the deactivating nitro group.

Step 3: Reduction of 3,5-Difluoro-4-nitrobenzaldehyde. The final step is the selective reduction of the aldehyde functionality to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

Key Synthetic Transformations and Protocols

The utility of (3,5-Difluoro-4-nitrophenyl)methanol as a building block stems from its three key reactive sites: the hydroxyl group, the nitro group, and the aromatic ring.

Reactions at the Hydroxyl Group: Ether and Ester Formation

The benzylic alcohol functionality is a prime site for derivatization through etherification and esterification reactions, allowing for the connection of the core scaffold to other parts of a target molecule.

Figure 2: Key reactions involving the hydroxyl group.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the O-alkylation of (3,5-Difluoro-4-nitrophenyl)methanol.

Materials:

-

(3,5-Difluoro-4-nitrophenyl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Fischer Esterification

This protocol outlines the acid-catalyzed esterification of (3,5-Difluoro-4-nitrophenyl)methanol with a carboxylic acid.

Materials:

-

(3,5-Difluoro-4-nitrophenyl)methanol

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Transformations of the Nitro Group: A Gateway to Diverse Functionality

The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and the construction of various nitrogen-containing heterocycles.

Figure 3: Synthetic utility of the nitro group via reduction to an amine.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol details a standard procedure for the reduction of the aromatic nitro group.

Materials:

-

(3,5-Difluoro-4-nitrophenyl)methanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting (4-Amino-3,5-difluorophenyl)methanol is often used in the next step without further purification.

Application in Pharmaceutical Scaffolds: The Case of Kinase Inhibitors

The 3,5-difluoro-4-aminophenyl motif, readily accessible from (3,5-Difluoro-4-nitrophenyl)methanol, is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. A notable example is the pan-BCR-ABL inhibitor AKE-72, which incorporates a related 3-amino-indazole moiety.[1][5][6] The synthesis of such compounds often involves the coupling of the amino group with a suitable carboxylic acid or acyl chloride.

The general strategy involves the reduction of the nitro group of a (3,5-difluoro-4-nitrophenyl)-containing intermediate, followed by amide bond formation to link the two key fragments of the final drug molecule. This highlights the importance of the nitro-to-amine transformation in the synthetic route.

Conclusion

(3,5-Difluoro-4-nitrophenyl)methanol is a high-value building block for pharmaceutical research, offering multiple avenues for synthetic elaboration. Its strategic placement of fluorine atoms provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The versatile reactivity of its hydroxyl and nitro groups allows for its seamless integration into complex synthetic pathways, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively harness the potential of this valuable intermediate in their drug discovery endeavors.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Center for Biotechnology Information. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Fluorinated benzoic acid derivatives. ACS Publications. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]

-

Process for preparing 3,5-difluoroaniline. PubChem. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

Sources

- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 3. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Reduction of the Nitro Group in (3,5-Difluoro-4-nitrophenyl)methanol for Pharmaceutical Intermediate Synthesis

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs). The resulting amino group is a versatile handle for introducing further molecular complexity. This application note provides two robust and detailed experimental protocols for the reduction of the nitro group in (3,5-Difluoro-4-nitrophenyl)methanol, a key intermediate whose difluoro-aniline product is a valuable building block. We present a primary method based on catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate, prized for its efficiency and operational simplicity. Additionally, we detail an orthogonal approach using tin(II) chloride, which offers excellent chemoselectivity. This guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of a nitro group to a primary amine is one of the most fundamental and frequently employed transformations in organic synthesis.[1] Aromatic amines, in particular, are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[2][3] The substrate , (3,5-Difluoro-4-nitrophenyl)methanol, presents a specific challenge: the selective reduction of the nitro moiety without affecting the benzylic alcohol or the carbon-fluorine bonds.

The choice of reducing agent is critical. Harsh conditions or non-selective reagents can lead to side reactions such as dehalogenation, reduction of the benzylic alcohol, or the formation of undesired dimeric species like azo or azoxy compounds.[1][4][5] Therefore, a successful protocol must be mild, highly selective, and high-yielding. This document provides two field-proven methods that meet these criteria.

Principle of Methods

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a powerful technique that circumvents the need for high-pressure gaseous hydrogen, enhancing laboratory safety.[6] In this method, a stable organic molecule, ammonium formate (HCOONH₄), serves as the in-situ source of hydrogen.[7][8] Upon gentle heating in a protic solvent like methanol, ammonium formate decomposes on the surface of a heterogeneous catalyst (Pd/C) to produce hydrogen, ammonia, and carbon dioxide. The nascent hydrogen adsorbed onto the palladium surface is highly reactive and efficiently reduces the nitro group. This method is renowned for its mild conditions and high chemoselectivity.[9]

Metal-Mediated Reduction with Tin(II) Chloride

The use of dissolving metals or metal salts in acidic media is a classic and reliable method for nitro group reduction.[1] Tin(II) chloride (SnCl₂, stannous chloride) in a protic solvent is particularly effective for the selective reduction of aromatic nitro compounds to anilines.[4][10] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation of the resulting intermediates by the solvent.[11][12] A key advantage of SnCl₂ is its tolerance of many other functional groups, including esters, nitriles, and ketones, making it a valuable tool for complex molecule synthesis.[13]

Primary Protocol: Catalytic Transfer Hydrogenation

This protocol is recommended for its high efficiency, clean conversion, and straightforward workup. It avoids the use of pressurized hydrogen gas and corrosive acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| (3,5-Difluoro-4-nitrophenyl)methanol | >98% | Sigma-Aldrich | Starting Material (SM) |

| Palladium on Carbon (10 wt. % Pd) | Degussa type E101 | Strem Chemicals | Pyrophoric when dry. Handle with care. |

| Ammonium Formate | >98% | Acros Organics | Hydrogen donor |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |

| Celite® 545 | N/A | MilliporeSigma | Filtration aid |

| Deionized Water | N/A | In-house | For workup |

| Brine (Saturated NaCl solution) | N/A | In-house | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |

Instrumentation

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser with inert gas inlet (N₂ or Ar)

-

Thermometer or thermocouple probe

-

Buchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Experimental Protocol

-

Flask Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is secure in a fume hood. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10 minutes. This is crucial for removing oxygen, which can pose a fire hazard with the catalyst.[14]

-

Reagent Charging: To the flask, add (3,5-Difluoro-4-nitrophenyl)methanol (5.0 g, 26.4 mmol) followed by anhydrous methanol (100 mL). Stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (0.28 g, ~0.26 mmol Pd, 1 mol%). CAUTION: Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[15][16][17] Never add dry catalyst to a solvent in the presence of air.[16] Ensure the catalyst is immediately wetted by the solvent.

-

Hydrogen Donor Addition: Add ammonium formate (8.33 g, 132 mmol, 5 equivalents) to the suspension in one portion.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (~65 °C) with vigorous stirring. The reaction is typically exothermic. Monitor the internal temperature.

-

Reaction Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 40% Ethyl Acetate in Hexanes. The reaction is generally complete within 1-3 hours.

-

Reaction Quench and Catalyst Filtration: Cool the mixture to room temperature. CRITICAL SAFETY STEP: The used catalyst is saturated with hydrogen and highly pyrophoric.[16][18] Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel. Immediately after filtration and before the pad runs dry, wash the filter cake with a generous amount of methanol (2 x 25 mL). Do not allow the filter cake to dry in the air.[16] The wet filter cake should be immediately transferred to a dedicated, marked waste container and submerged in water.

-

Workup: Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

Extraction: To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL). This removes residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (4-Amino-3,5-difluorophenyl)methanol is often of high purity (>95%). If further purification is needed, it can be achieved by silica gel column chromatography or recrystallization.

Visualization of Experimental Workflow

Caption: Workflow for Pd/C Catalyzed Nitro Reduction.

Alternative Protocol: Tin(II) Chloride Reduction

This method is an excellent alternative, especially if issues with catalyst sensitivity or poisoning are encountered. It is known for its high chemoselectivity.[13]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| (3,5-Difluoro-4-nitrophenyl)methanol | >98% | Sigma-Aldrich | Starting Material (SM) |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | >98% | Alfa Aesar | Reducing agent |

| Ethanol (EtOH), 200 proof | ACS Grade | Decon Labs | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | In-house | For neutralization |

| Deionized Water | N/A | In-house | For workup |

| Brine (Saturated NaCl solution) | N/A | In-house | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |

Step-by-Step Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (5.0 g, 26.4 mmol) in ethanol (120 mL).

-

Reagent Addition: Add Tin(II) chloride dihydrate (29.8 g, 132 mmol, 5 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to 75 °C and stir vigorously. The suspension will gradually become a clear solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

-

Quench and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over ice (~100 g). Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8. This will precipitate tin salts as a white solid (tin hydroxide).

-

Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.

Data Summary and Troubleshooting

Comparative Protocol Performance

| Parameter | Protocol 1: Pd/C, NH₄HCO₂ | Protocol 2: SnCl₂·2H₂O |

| Typical Yield | 90-98% | 85-95% |

| Reaction Time | 1-3 hours | 2-4 hours |

| Key Advantage | High yield, clean, easy product isolation | Excellent chemoselectivity, robust |

| Key Challenge | Catalyst handling (pyrophoric) | Stoichiometric metal waste, workup |

| Cost | Higher (precious metal catalyst) | Lower (inexpensive tin salt) |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction (Both) | Insufficient reagent; low temperature. | Add more reducing agent (0.5-1.0 eq). Ensure the reaction is at the specified temperature. |

| Incomplete Reaction (Protocol 1) | Catalyst deactivation/poisoning. | Ensure starting material is pure. If sulfur or other poisons are suspected, pre-treat SM or switch to Protocol 2. |

| Formation of Side Products | Over-reduction or side reactions. | Reduce reaction time or temperature. Ensure an inert atmosphere for Protocol 1. |

| Difficult Workup (Protocol 2) | Emulsion during extraction; incomplete precipitation of tin salts. | Add more brine to the separatory funnel to break the emulsion. Ensure pH is >8 before filtration. |

| Low Yield (Protocol 1) | Loss during filtration; catalyst inactivity. | Ensure filter cake is washed thoroughly. Use fresh, high-quality catalyst. |

Mechanistic Visualization: Catalytic Transfer Hydrogenation

This diagram illustrates the conceptual mechanism of hydrogen generation from ammonium formate and its subsequent transfer to the nitro group on the palladium catalyst surface.

Caption: Mechanism of Transfer Hydrogenation on Pd.

Safety and Handling

-

Hydrogenation Reactions: All hydrogenation procedures should be conducted in a well-ventilated fume hood. Although CTH does not use a cylinder of hydrogen gas, the in-situ generation still produces flammable H₂.[14] Keep ignition sources away.

-

Palladium on Carbon (Pd/C): This catalyst is highly flammable and pyrophoric, especially after use when it is finely divided and saturated with hydrogen.[14][15][17] It must be handled under an inert atmosphere when dry and should never be allowed to dry on a filter paper in the presence of air.[16][18] Quench spent catalyst by creating an aqueous slurry.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[15]

-

Waste Disposal: Dispose of tin-containing waste and spent palladium catalyst according to institutional and local environmental regulations.

References

-

Erowid. (n.d.). Reduction of Nitro Groups With Zinc/Ammonium Formate. Rhodium.ws. [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

-

IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

The Sarpong Group, UC Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]

-

Unknown. (n.d.). Hydrogenation SOP. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). [Link]

-

ZZKD Instrument Equipment Co., Ltd. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

-

Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

-

StackExchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]

-

PubChem. (n.d.). PALLADIUM ON CARBON. [Link]

-

PubMed. (n.d.). Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol over Nitrogen-Doped Carbon-Supported Iron Catalysts. [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. [Link]

-

MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

ACS Publications. (n.d.). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry. [Link]

-

Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]

-

YouTube. (2017). Metal-Catalyzed Dehydrogenation of Alcohols. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Stanford University. (n.d.). Supporting Information: Electrocatalytic Alcohol Oxidation with Ruthenium Transfer Hydrogenation Catalysts. [Link]

-

SYNLETT. (2011). Spotlight 346. [Link]

-

ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?[Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride...[Link]

-

Future4200. (2021). Palladium on carbon safe handling. [Link]

-

UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. ijrar.org [ijrar.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. sarponggroup.com [sarponggroup.com]

- 16. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 17. honrel.com [honrel.com]

- 18. chem.wisc.edu [chem.wisc.edu]

Application Note: (3,5-Difluoro-4-nitrophenyl)methanol as a Versatile Photolabile Linker for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Solid-Phase Synthesis and the Advent of Photolabile Moieties

Solid-phase synthesis (SPPS) has revolutionized the assembly of complex molecules, from peptides to small organic compounds, by anchoring the growing molecule to an insoluble support. This simplifies purification, as excess reagents and by-products are washed away after each synthetic step.[1] The lynchpin of this methodology is the linker, a molecular bridge connecting the nascent molecule to the solid support. The choice of linker is paramount, as it dictates the conditions under which the final product is cleaved from the resin.

Traditional linkers often require harsh acidic conditions for cleavage, which can be detrimental to sensitive functional groups within the target molecule. Photolabile linkers have emerged as an elegant solution, offering cleavage under mild and neutral conditions through irradiation with light of a specific wavelength.[2][3] This "traceless" cleavage minimizes the potential for side reactions and degradation of the final product.

Among the various classes of photolabile linkers, those based on the o-nitrobenzyl scaffold are particularly well-established.[3] Upon irradiation with UV light (typically around 350-365 nm), an intramolecular redox reaction is initiated, leading to the cleavage of the benzylic bond.[4] This application note details the use of a specialized photolabile linker, (3,5-Difluoro-4-nitrophenyl)methanol , for solid-phase synthesis. The introduction of two fluorine atoms flanking the nitro group is anticipated to modulate the electronic properties of the aromatic ring, potentially influencing the efficiency and kinetics of the photocleavage process.

The (3,5-Difluoro-4-nitrophenyl)methanol Linker: Chemical Properties and Mechanistic Insights

(3,5-Difluoro-4-nitrophenyl)methanol is a derivative of o-nitrobenzyl alcohol, featuring two electron-withdrawing fluorine atoms on the aromatic ring. These substituents are expected to influence the linker's reactivity and photocleavage characteristics.

Key Properties:

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol [5] |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents such as DMF, DCM, and THF |

The mechanism of photocleavage for o-nitrobenzyl-based linkers is a well-studied phenomenon. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the desired molecule and a 2-nitrosobenzaldehyde derivative. The presence of fluorine atoms may impact the quantum yield of this process.

Experimental Protocols

The following protocols provide a general framework for the utilization of (3,5-Difluoro-4-nitrophenyl)methanol as a photolabile linker in solid-phase synthesis. Optimization may be required for specific applications.

Protocol 1: Immobilization of (3,5-Difluoro-4-nitrophenyl)methanol onto an Aminomethylated Solid Support

This protocol describes the attachment of the linker to a commonly used solid support, aminomethyl polystyrene.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)

-

(3,5-Difluoro-4-nitrophenyl)methanol

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), anhydrous

-

Solid-phase synthesis vessel

-

Shaker or overhead stirrer

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF (10 mL per gram of resin) for 1-2 hours in a solid-phase synthesis vessel.

-

Activation of the Linker: In a separate flask, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Stir the solution at room temperature for 20 minutes to pre-activate the linker.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 12-24 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).

-

Drying: Dry the resin under vacuum to a constant weight.

-